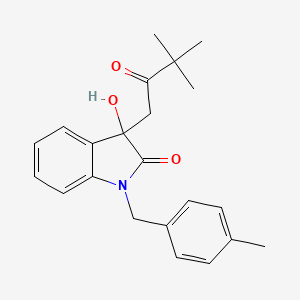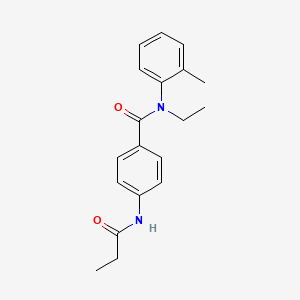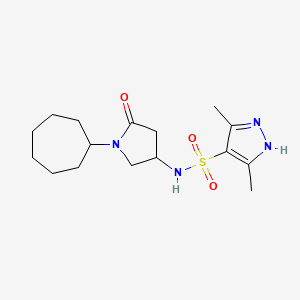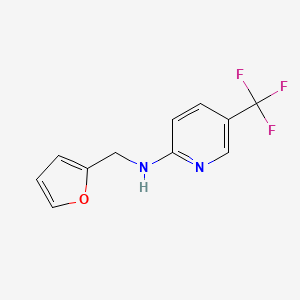![molecular formula C18H26ClN3O2 B4386312 (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4386312.png)
(3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol
Vue d'ensemble
Description
(3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, commonly known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor type 1. It has been extensively studied for its potential therapeutic applications in various stress-related disorders, including anxiety, depression, and addiction.
Applications De Recherche Scientifique
CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders, including anxiety, depression, and addiction. It has been shown to reduce anxiety-like behavior in animal models and has potential as an antidepressant. CP-154,526 has also been shown to reduce drug-seeking behavior in animal models of addiction.
Mécanisme D'action
CP-154,526 is a selective antagonist of the (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol receptor type 1. (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol is a neuropeptide that plays a key role in the body's response to stress. (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of cortisol, a stress hormone. CP-154,526 blocks the binding of (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol to the (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol receptor type 1, thereby inhibiting the HPA axis and reducing the body's response to stress.
Biochemical and Physiological Effects
CP-154,526 has been shown to reduce anxiety-like behavior in animal models. It has also been shown to increase the time spent in the open arms of the elevated plus maze, indicating an anxiolytic effect. CP-154,526 has potential as an antidepressant and has been shown to increase the time spent swimming in the forced swim test, indicating an antidepressant effect. CP-154,526 has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
CP-154,526 has several advantages for lab experiments. It is a selective antagonist of the (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol receptor type 1, which allows for specific targeting of the HPA axis. It has been extensively studied in animal models and has potential as a therapeutic agent for stress-related disorders. However, CP-154,526 has limitations for lab experiments. It has not been extensively studied in humans and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on CP-154,526. One direction is to further investigate its potential as a therapeutic agent for stress-related disorders, including anxiety, depression, and addiction. Another direction is to investigate its safety and efficacy in humans. Additional research is also needed to better understand the mechanism of action of CP-154,526 and its effects on the HPA axis. Finally, research is needed to identify potential side effects and drug interactions of CP-154,526.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-20-8-10-21(11-9-20)16-6-7-22(13-17(16)23)18(24)12-14-4-2-3-5-15(14)19/h2-5,16-17,23H,6-13H2,1H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSIGCUSQYFMMC-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4386229.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4386237.png)

![(3-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4386265.png)
![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4386275.png)

![N-[5-(anilinosulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4386294.png)

![N-(2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide](/img/structure/B4386299.png)

![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4386316.png)
![2-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386324.png)
![{1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4386331.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(4-propyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B4386332.png)